CYP4F11-Dependent Selective Cytotoxicity vs. Standard SCD Inhibitors
SW203668 exhibits a wide therapeutic index driven by its requirement for activation by the CYP4F11 enzyme. It is potently cytotoxic to CYP4F11-expressing NSCLC cell lines but spares cells lacking this enzyme [1]. This is a stark contrast to a standard SCD inhibitor like Abbott-28c, which shows universal and equipotent toxicity across all cancer cell lines regardless of CYP status [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.022 - 0.116 µM in CYP4F11-positive lines; IC50 > 10 µM in CYP4F11-negative lines |
| Comparator Or Baseline | Comparator: Abbott-28c (standard SCD inhibitor). Data: IC50 = 0.003 - 0.015 µM in both CYP4F11-positive and negative lines |
| Quantified Difference | Selectivity index for SW203668: > 86-fold to > 454-fold (comparing upper sensitivity limit of 0.116 µM to lower insensitivity limit of >10 µM). Abbott-28c has no significant selectivity window. |
| Conditions | In vitro cytotoxicity assays on a panel of 12 human lung cancer cell lines with known CYP4F11 expression status. |
Why This Matters
For procurement, this establishes SW203668 as a tool for studying CYP4F11-dependent biology, not a general SCD inhibitor, ensuring experiments are not confounded by universal SCD inhibition.
- [1] Theodoropoulos PC, Gonzales SS, Winterton SE, et al. Discovery of tumor-specific irreversible inhibitors of stearoyl CoA desaturase. Nat Chem Biol. 2016 Apr;12(4):218-25. doi: 10.1038/nchembio.2016. View Source
